Amide Bond Formation: Reacting the amine with carboxylic acids or activated esters in the presence of coupling reagents like carbodiimides can generate amides. This reaction is commonly used in peptide synthesis and drug development. [, ]
Reductive Amination: Reacting the amine with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can produce secondary or tertiary amines. This is a versatile method for introducing different alkyl or aryl substituents to the amine. []
Alkylation: Reacting the amine with alkyl halides or other alkylating agents can create secondary or tertiary amines, further expanding the range of possible modifications. []
The ester functionality can also undergo hydrolysis in acidic or basic conditions to yield 4-(aminomethyl)benzoic acid. []
Hydrogen bonding: The amine group can engage in hydrogen bonding interactions with other molecules, potentially influencing binding affinity and receptor interactions. []
Electrostatic interactions: The positively charged amine hydrochloride can interact electrostatically with negatively charged groups in target molecules, contributing to binding specificity. []
Hydrophobicity/Hydrophilicity: The benzene ring and ester group provide hydrophobic characteristics, while the amine hydrochloride contributes to hydrophilicity. These properties can influence the compound's solubility and partitioning in different environments, impacting its interactions with biological systems. []
Gemifloxacin Intermediate: A study describes the synthesis of 4-(aminomethyl)pyrrolidin-3-one-O-methyloxime dihydrochloride, a key intermediate in the production of the fluoroquinolone antibiotic gemifloxacin. Although not directly involved, ethyl 4-(aminomethyl)benzoate hydrochloride shares structural similarities and could potentially be adapted as a starting material for synthesizing analogous heterocyclic intermediates. []
Tranexamic Acid Derivatives: Tranexamic acid, an antifibrinolytic drug, shares structural features with ethyl 4-(aminomethyl)benzoate hydrochloride. Research explored the synthesis of tranexamic acid derivatives with enhanced absorption. This suggests that modifying ethyl 4-(aminomethyl)benzoate hydrochloride could be explored to create new derivatives with improved pharmacological properties for research purposes. []
Tryptase Inhibitors: A research paper describes the development of a tryptase inhibitor incorporating a 4-(aminomethyl)phenylpiperidine moiety. Although not directly used, ethyl 4-(aminomethyl)benzoate hydrochloride could potentially serve as a starting point for synthesizing similar tryptase inhibitors with tailored functionalities for research into inflammatory and allergic responses. []
Selective Modification of Enzymes: A study employed carbodiimides to selectively modify aspartic acid residues in lysozyme. This method highlights the potential for utilizing ethyl 4-(aminomethyl)benzoate hydrochloride, in conjunction with carbodiimides, to selectively modify other proteins or enzymes containing carboxyl groups, enabling research into protein structure and function. []
Rivaroxaban Synthesis: Rivaroxaban, an anticoagulant drug, shares a structural motif with ethyl 4-(aminomethyl)benzoate hydrochloride. Although not directly utilized, ethyl 4-(aminomethyl)benzoate hydrochloride could potentially be adapted as a starting material for exploring new synthetic routes or analogs of rivaroxaban for research into blood coagulation and thrombosis. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: